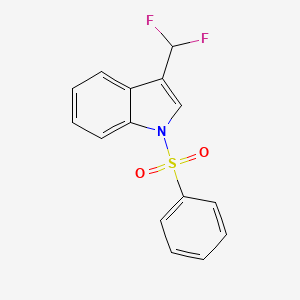![molecular formula C11H16BrN3O B8013878 Pyrimidine, 2-bromo-4-[(1-methyl-4-piperidinyl)methoxy]-](/img/structure/B8013878.png)
Pyrimidine, 2-bromo-4-[(1-methyl-4-piperidinyl)methoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2-bromo-4-[(1-methyl-4-piperidinyl)methoxy]- is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including being components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives often involves multi-step processes. For Pyrimidine, 2-bromo-4-[(1-methyl-4-piperidinyl)methoxy]-, a common synthetic route includes the reaction of brominated enones with amidines, leading to the formation of brominated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . Another method involves the copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles, which provides trisubstituted pyrimidines in good yields .
Industrial Production Methods
Industrial production of such compounds typically involves scalable and efficient synthetic routes. The use of copper-catalyzed reactions and other metal-catalyzed processes are favored due to their high yields and functional group tolerance . Additionally, mechanochemical methods and microwave-assisted synthesis are emerging as efficient alternatives for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-bromo-4-[(1-methyl-4-piperidinyl)methoxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Pyrimidine, 2-bromo-4-[(1-methyl-4-piperidinyl)methoxy]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Pyrimidine, 2-bromo-4-[(1-methyl-4-piperidinyl)methoxy]- involves its interaction with specific molecular targets and pathways. Brominated compounds often exhibit potent biological activities by inhibiting cell proliferation, inducing apoptosis, and inhibiting angiogenesis . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Pyrimidine, 2-bromo-4-[(1-methyl-4-piperidinyl)methoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methoxy-piperidine moiety differentiates it from other pyrimidine derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical processes.
Properties
IUPAC Name |
2-bromo-4-[(1-methylpiperidin-4-yl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-15-6-3-9(4-7-15)8-16-10-2-5-13-11(12)14-10/h2,5,9H,3-4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFKDITXVYOJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=NC(=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

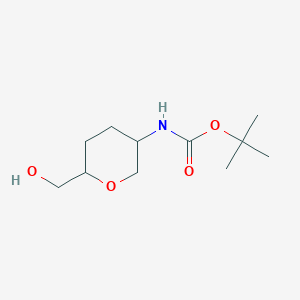
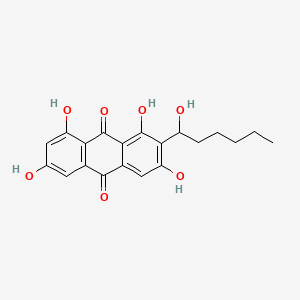
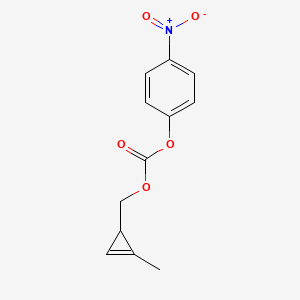
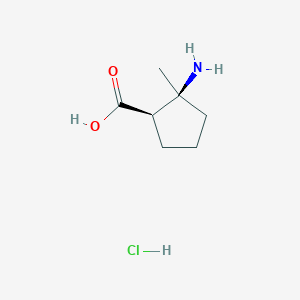

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}adamantane-1-carboxamide](/img/structure/B8013835.png)
![benzyl N-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate](/img/structure/B8013839.png)
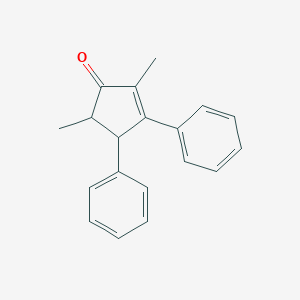
![(1S,2S,5R,6S)-3-azatricyclo[4.2.1.0^{2,5}]non-7-en-4-one](/img/structure/B8013851.png)
![(1'R,2R,5'S)-6',6'-dimethylspiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-4-one](/img/structure/B8013852.png)
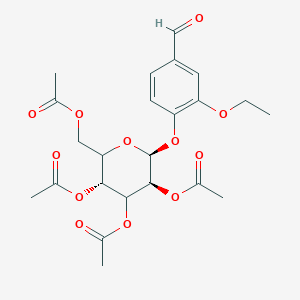
![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-3H-purin-6-one](/img/structure/B8013863.png)
